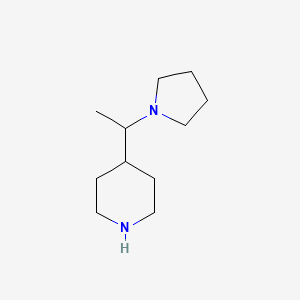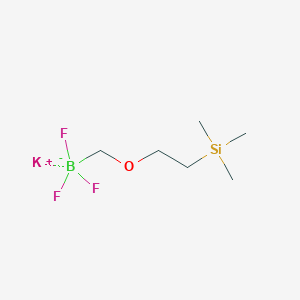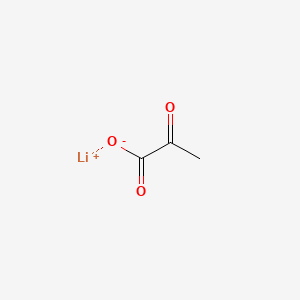
Lithium pyruvate
Overview
Description
Lithium pyruvate is a compound of lithium and pyruvic acid. It is a white powder that is soluble in water, and is considered to be a relatively safe form of lithium. It has been used in laboratory experiments and has been studied for its potential therapeutic applications.
Scientific Research Applications
-
Solvate Electrolytes for Li and Na Batteries
- Application : Polar solvents dissolve Li and Na salts at high concentrations and are used as electrolyte solutions for batteries .
- Method : The solvents interact strongly with the alkali metal cations to form complexes in the solution. The activity (concentration) of the uncoordinated solvent decreases as the salt concentration is increased .
- Results : This research highlights the attractive features of molten solvates as promising electrolytes for next-generation batteries .
-
Resting Restores Performance of Discharged Lithium-Metal Batteries
- Application : In lithium-metal batteries, grains of lithium can become electrically isolated from the anode, lowering battery performance .
- Method : Experiments reveal that rest periods after battery discharge might help to solve this problem .
- Results : It is reported that electrically isolated lithium metal can reconnect to the anode after calendar ageing of the discharged battery .
-
Lithium Extraction from Pyrite Minerals
- Application : Recent research explores new sources of lithium, such as mine tailings and drill cuttings, in light of the increased demand for this critical mineral, essential for lithium-ion batteries used in electric vehicles and storing renewable energy .
- Method : The team found plenty of lithium in pyrite minerals in shale, which is unheard of . The electrochemical and engineering world has already begun to look at how lithium-sulfur batteries could replace lithium-ion ones .
- Results : This discovery could lead to sustainable mining practices that do not require new mines, emphasizing the potential for lithium-sulfur batteries and promoting environmentally friendly resource extraction .
-
High-Voltage Lithium Metal Batteries (HVLMBs)
- Application : HVLMBs have received widespread attention as next-generation high-energy-density batteries to meet the urgent demands of modern life .
- Method : The study reviews the formation mechanism of the electrode–electrolyte interphase in terms of cathodes and the Li metal anode, respectively, and summarizes the surface modification methods to stabilize the interphase of HVLMBs .
- Results : An industry-level evaluation is carried out and the remaining challenges are discussed for advanced electrolytes to guarantee the practical applications and commercialization of HVLMBs .
-
Lithium Polymer Electrolytes
- Application : Lithium polymer electrolytes for next-generation batteries cover a broad range of emerging energy applications, including their further investigation of solid polymer ionic conductors .
- Method : The possibility of transferring Li+ cations through the unique polymer structure forces modifications of a solid polymer electrolyte .
- Results : This research opens up new possibilities for the development of next-generation batteries .
-
Lithium-Sulfur Batteries
- Application : The electrochemical and engineering world has already begun to look at how lithium-sulfur batteries could replace lithium-ion ones .
- Method : The team found plenty of lithium in pyrite minerals in shale, which is unheard of .
- Results : This discovery could lead to sustainable mining practices that do not require new mines, emphasizing the potential for lithium-sulfur batteries and promoting environmentally friendly resource extraction .
-
Lithium Polymer Electrolytes
- Application : Lithium polymer electrolytes for next-generation batteries cover a broad range of emerging energy applications, including their further investigation of solid polymer ionic conductors .
- Method : The possibility of transferring Li+ cations through the unique polymer structure forces modifications of a solid polymer electrolyte .
- Results : This research opens up new possibilities for the development of next-generation batteries .
properties
IUPAC Name |
lithium;2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Li/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJHGWPRBMPXCX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883908 | |
| Record name | Propanoic acid, 2-oxo-, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium pyruvate | |
CAS RN |
2922-61-4 | |
| Record name | Propanoic acid, 2-oxo-, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-oxo-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-oxo-, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium pyruvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



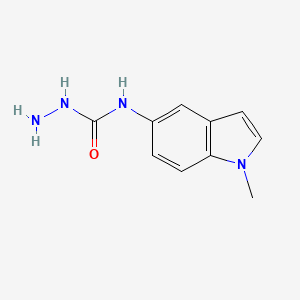

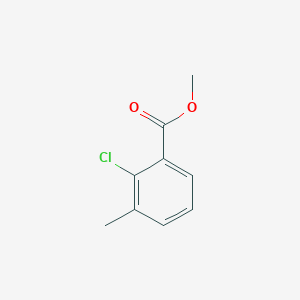
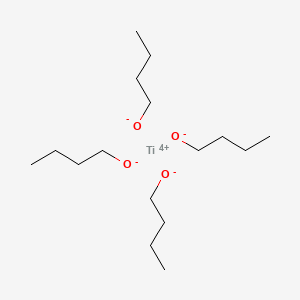
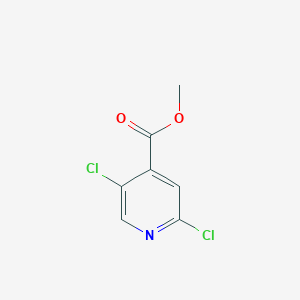

![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
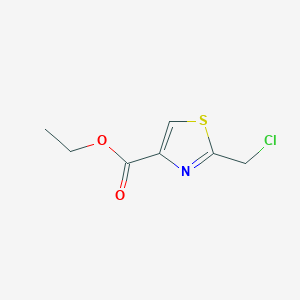

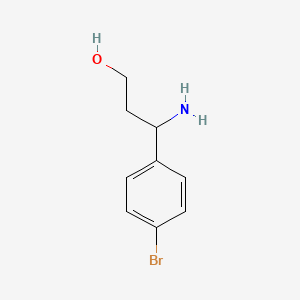
![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)
